3X FLAG peptide TFA
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Overview
Description
3X FLAG peptide trifluoroacetic acid is a synthetic peptide that contains three repeats of the sequence aspartic acid-tyrosine-lysine-x-x-aspartic acid. This peptide is commonly used as a tag for protein purification and detection. The FLAG tag is a short, hydrophilic peptide that can be fused to proteins of interest, allowing for their easy identification and purification using anti-FLAG antibodies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3X FLAG peptide trifluoroacetic acid involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid, which also removes any remaining protecting groups.
Industrial Production Methods: In an industrial setting, the synthesis of 3X FLAG peptide trifluoroacetic acid follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3X FLAG peptide trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions, particularly at the lysine residues, which can be modified with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as N-hydroxysuccinimide (NHS) esters for lysine modification.
Major Products:
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with reduced thiol groups.
Substitution: Modified peptide with functional groups attached to lysine residues.
Scientific Research Applications
3X FLAG peptide trifluoroacetic acid is widely used in scientific research for various applications:
Protein Purification: The FLAG tag allows for the easy purification of tagged proteins using anti-FLAG affinity chromatography.
Protein Detection: The FLAG tag can be detected using anti-FLAG antibodies in techniques such as western blotting, immunoprecipitation, and immunofluorescence.
Protein-Protein Interactions: The FLAG tag can be used to study protein-protein interactions by co-immunoprecipitation.
Functional Studies: The FLAG tag can be used to study the function of proteins in various biological systems by tagging and tracking the protein of interest.
Mechanism of Action
The mechanism of action of 3X FLAG peptide trifluoroacetic acid involves its interaction with anti-FLAG antibodies. The peptide binds specifically to the antibody, allowing for the detection and purification of the tagged protein. The interaction is highly specific and can be used to isolate the protein of interest from complex mixtures.
Comparison with Similar Compounds
1X FLAG Peptide: Contains a single repeat of the FLAG sequence and is used for similar applications but with lower sensitivity.
2X FLAG Peptide: Contains two repeats of the FLAG sequence and offers intermediate sensitivity compared to 1X and 3X FLAG peptides.
HA Tag (Hemagglutinin Tag): Another commonly used peptide tag for protein purification and detection.
Uniqueness: The 3X FLAG peptide trifluoroacetic acid is unique due to its high sensitivity and specificity for anti-FLAG antibodies. The three repeats of the FLAG sequence enhance the binding affinity, making it more effective for detecting low-abundance proteins compared to 1X and 2X FLAG peptides.
Properties
Molecular Formula |
C122H170F3N31O51S |
---|---|
Molecular Weight |
2975.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C120H169N31O49S.C2HF3O2/c1-4-56(2)98(119(198)150-84(49-96(174)175)117(196)139-72(37-59-21-27-64(154)28-22-59)106(185)134-68(15-7-11-32-123)103(182)145-81(46-93(168)169)114(193)147-83(48-95(172)173)116(195)148-82(47-94(170)171)115(194)146-78(43-90(162)163)110(189)135-69(120(199)200)16-8-12-33-124)151-118(197)85(50-97(176)177)149-108(187)74(39-61-52-127-55-130-61)141-113(192)80(45-92(166)167)144-101(180)66(13-5-9-30-121)132-104(183)70(35-57-17-23-62(152)24-18-57)137-109(188)76(41-88(158)159)131-86(155)53-128-100(179)75(40-87(156)157)142-107(186)73(38-60-51-126-54-129-60)140-112(191)79(44-91(164)165)143-102(181)67(14-6-10-31-122)133-105(184)71(36-58-19-25-63(153)26-20-58)138-111(190)77(42-89(160)161)136-99(178)65(125)29-34-201-3;3-2(4,5)1(6)7/h17-28,51-52,54-56,65-85,98,152-154H,4-16,29-50,53,121-125H2,1-3H3,(H,126,129)(H,127,130)(H,128,179)(H,131,155)(H,132,183)(H,133,184)(H,134,185)(H,135,189)(H,136,178)(H,137,188)(H,138,190)(H,139,196)(H,140,191)(H,141,192)(H,142,186)(H,143,181)(H,144,180)(H,145,182)(H,146,194)(H,147,193)(H,148,195)(H,149,187)(H,150,198)(H,151,197)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,199,200);(H,6,7)/t56-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,98-;/m0./s1 |
InChI Key |
GTFCLKXQJOUAAB-XMLADREXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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